7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile
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Overview
Description
7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile is a heterocyclic compound that features a pyrano-pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of arylidenemalononitriles with barbituric acid under traditional hot reaction conditions or microwave irradiation can yield pyrano derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free and catalyst-free one-pot synthesis, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Cyclization: Formation of cyclic structures through intramolecular reactions.
Condensation: Combination of two molecules with the elimination of a small molecule such as water.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, barbituric acid, and various catalysts. Reaction conditions often involve heating or microwave irradiation to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phenyl isothiocyanate in dry pyridine can yield thioxo-dihydro-pyrano derivatives .
Scientific Research Applications
7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in DNA repair.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile involves its interaction with molecular targets such as enzymes. For instance, it can inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Similar in structure and also investigated for its anticancer properties.
Pyrrolo[3,4-c]pyridine-1,3-dione: Known for its biological activity and potential therapeutic applications.
Uniqueness
7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile is unique due to its specific structural features that allow it to interact with a variety of molecular targets, making it a versatile compound in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
7-amino-3,4-dihydro-1H-pyrano[4,3-c]pyridine-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-3-7-8-5-13-2-1-6(8)4-12-9(7)11/h4H,1-2,5H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDKSWWMNZKJRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(C(=NC=C21)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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